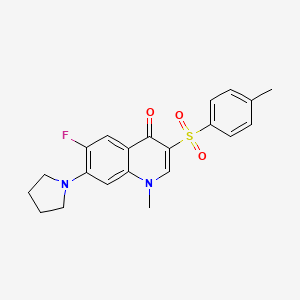

6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

6-Fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a fluorinated quinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

- Position 1: A methyl group, which may enhance metabolic stability compared to bulkier substituents.

- Position 3: A 4-methylbenzenesulfonyl (tosyl) group, a sterically bulky and electron-withdrawing moiety that could influence solubility and target binding.

- Position 6: A fluorine atom, often incorporated to modulate electronic properties and bioavailability.

- Position 7: A pyrrolidin-1-yl group, a five-membered amine ring that may confer conformational flexibility and influence interactions with biological targets.

While direct biological data for this compound is absent in the provided evidence, structurally related quinolin-4-one derivatives (e.g., those in , and 5) are often explored for therapeutic applications, such as kinase inhibition or antimicrobial activity, due to their planar aromatic cores and substituent versatility .

Propriétés

IUPAC Name |

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-14-5-7-15(8-6-14)28(26,27)20-13-23(2)18-12-19(24-9-3-4-10-24)17(22)11-16(18)21(20)25/h5-8,11-13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUJIZADAHPIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 490.6 g/mol. The presence of fluorine and sulfonyl groups enhances its pharmacological profile, making it a candidate for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C28H27FN2O3S |

| Molecular Weight | 490.6 g/mol |

| Purity | ≥95% |

Anticancer Properties

Research indicates that compounds within the quinoline class exhibit significant anticancer properties. The specific compound under review has shown promise in targeting various cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast (MCF7) and lung (H460) carcinoma cell lines. For instance, related tetrahydroquinoline derivatives have shown antiproliferative effects ranging from 25% to 32% against these cell lines .

- Mechanism of Action : The proposed mechanism involves interaction with critical cellular targets such as DNA topoisomerases and kinases , which are essential for cancer cell survival and replication. This interaction could lead to apoptosis in malignant cells, thereby reducing tumor growth.

- Comparative Efficacy : Compared to other quinoline derivatives, this compound exhibits enhanced activity due to the structural modifications introduced by the fluorine and sulfonyl groups. Studies have suggested that these modifications can improve solubility and metabolic stability, leading to better bioavailability .

Other Biological Activities

Beyond anticancer effects, the compound may also possess:

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- A study on tetrahydroquinolines demonstrated significant antiproliferative activity across multiple cancer cell lines, with certain analogues outperforming traditional quinolines .

- Another research effort focused on the synthesis of quinoline derivatives with improved pharmacokinetic profiles, emphasizing the importance of structural modifications like those present in our compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents :

- Methyl (target) vs. ethyl or benzyl in analogs: Smaller alkyl groups (e.g., methyl) typically improve metabolic stability compared to bulkier substituents like benzyl .

- Ethyl in may offer intermediate lipophilicity but could be prone to oxidative metabolism.

Electron-withdrawing groups (e.g., Cl in ) may increase reactivity but reduce solubility.

Position 7 Substituents: Pyrrolidin-1-yl (5-membered) vs. piperidin-1-yl (6-membered): Pyrrolidine’s smaller ring size increases conformational rigidity, which could optimize binding in sterically constrained pockets .

Fluorine at Position 6 :

- A common feature in all listed compounds; fluorine’s electronegativity likely enhances binding affinity and pharmacokinetic properties across analogs.

Research Findings and Implications

While explicit data on the target compound’s synthesis or bioactivity is unavailable, insights can be extrapolated from related compounds:

- Synthetic Yields : Compounds in exhibit yields of 35–44% , suggesting that introducing bulkier groups (e.g., tosyl) may require optimized reaction conditions for the target compound.

- Thermal Stability : Melting points of analogs range from 112–150°C (), with higher values correlating with increased structural rigidity. The target’s tosyl group may elevate its melting point compared to phenylsulfonyl analogs.

- Biological Performance : Piperidine/pyrrolidine variations in highlight the importance of amine ring size in target engagement. The target’s pyrrolidine moiety may offer a balance between flexibility and binding efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.